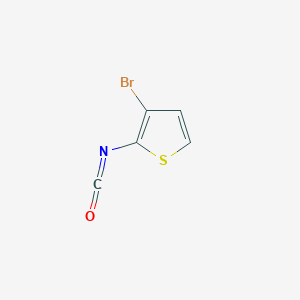

3-Bromo-2-isocyanatothiophene

Overview

Description

3-Bromo-2-isocyanatothiophene is a chemical compound . It’s used in various applications and has been the subject of several studies .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves complex chemical reactions . For instance, the autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound or similar compounds has been studied using various methods . For example, both DFT and HF methods were used in a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules where the molecular structures of the title compound have been optimized .Chemical Reactions Analysis

The chemical reactions involving this compound or similar compounds have been analyzed in several studies . For example, the autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies . For instance, the study concerning the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes .Mechanism of Action

The mechanism of action of 3-Bromo-2-isocyanatothiophene in organic electronic devices involves the formation of a conjugated polymer through polymerization reactions, such as Suzuki-Miyaura coupling, Stille coupling, or Heck coupling. The resulting polymer has a high degree of pi-conjugation, which allows for efficient charge transport and optical properties, such as absorption and emission of light. The isocyanate group in this compound can also be used for further functionalization, such as coupling with amines or alcohols, to introduce additional properties or functionalities to the resulting polymer.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of this compound, as it is primarily used in the field of organic electronics. However, studies have shown that some thiophene derivatives, such as 2,5-dimethylthiophene, have anti-inflammatory and antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit the expression of pro-inflammatory cytokines. Further research is needed to investigate the potential therapeutic applications of this compound and its derivatives in the field of medicine.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-2-isocyanatothiophene in lab experiments include its high reactivity, which allows for efficient synthesis of conjugated polymers and small molecules, and its versatility, which allows for further functionalization and modification of the resulting products. However, the limitations of using this compound include its toxicity and potential health hazards, as it is a hazardous chemical that requires proper handling and disposal. Additionally, the synthesis of this compound and its derivatives can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research and development of 3-Bromo-2-isocyanatothiophene and its derivatives, including:

1. Optimization of the synthesis method to improve the yield, purity, and scalability of the product.

2. Investigation of the structure-property relationships of conjugated polymers and small molecules derived from this compound, to understand their electronic, optical, and mechanical properties.

3. Development of new functionalization strategies for this compound and its derivatives, to introduce new properties or functionalities to the resulting products.

4. Exploration of the potential therapeutic applications of this compound and its derivatives in the field of medicine, such as anti-inflammatory, antioxidant, or anticancer agents.

5. Integration of this compound and its derivatives into various organic electronic devices, such as sensors, transistors, and solar cells, to improve their performance and efficiency.

Conclusion:

In conclusion, this compound is a versatile and reactive compound that has numerous scientific research applications, particularly in the field of organic electronics. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound and its derivatives are needed to advance the field of organic electronics and explore their potential applications in other fields, such as medicine and materials science.

Scientific Research Applications

3-Bromo-2-isocyanatothiophene has been extensively studied for its potential applications in the field of organic electronics, particularly as a building block for the synthesis of conjugated polymers and small molecules. Conjugated polymers are a class of materials that exhibit semiconducting properties and are used in the fabrication of organic electronic devices, such as organic light-emitting diodes, solar cells, and field-effect transistors. This compound has been shown to be an effective monomer for the synthesis of polythiophenes, which are widely used in organic electronics due to their high charge carrier mobility and stability.

properties

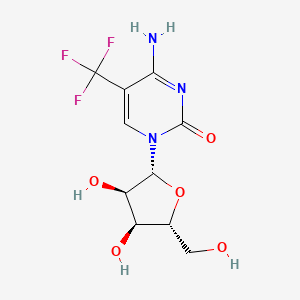

IUPAC Name |

3-bromo-2-isocyanatothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNOS/c6-4-1-2-9-5(4)7-3-8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVODABAZTQBYTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

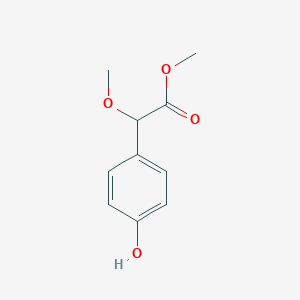

C1=CSC(=C1Br)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid](/img/structure/B3283273.png)

![Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester](/img/structure/B3283327.png)